REACTION_CXSMILES
|
NN1CCCC1.[CH3:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([O:18][C:19]([F:22])([F:21])[F:20])[CH:16]=2)[NH:11][C:10](=O)[CH:9]=1.P(Cl)(Cl)([Cl:26])=O>O>[Cl:26][C:10]1[CH:9]=[C:8]([CH3:7])[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([O:18][C:19]([F:22])([F:21])[F:20])[CH:16]=2)[N:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN1CCCC1
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(NC2=CC=C(C=C12)OC(F)(F)F)=O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 105° C. for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=C(C=C2C(=C1)C)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.98 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |